N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
CAS No.: 899736-43-7
Cat. No.: VC7582186
Molecular Formula: C20H19F3N4O
Molecular Weight: 388.394
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899736-43-7 |
|---|---|
| Molecular Formula | C20H19F3N4O |
| Molecular Weight | 388.394 |
| IUPAC Name | N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C20H19F3N4O/c21-20(22,23)14-4-3-5-15(12-14)26-8-10-27(11-9-26)19(28)25-18-13-24-17-7-2-1-6-16(17)18/h1-7,12-13,24H,8-11H2,(H,25,28) |
| Standard InChI Key | WPICQDHHGLGOIT-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CNC4=CC=CC=C43 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure combines a piperazine ring with two aromatic substituents: a 3-(trifluoromethyl)phenyl group at the 4-position and an indole-3-carboxamide at the 1-position. The indole moiety’s NH group participates in hydrogen bonding, while the trifluoromethyl group enhances lipophilicity, influencing membrane permeability . Key structural descriptors include:
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IUPAC Name: N-(1H-Indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
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SMILES: C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CNC4=CC=CC=C43
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InChIKey: WPICQDHHGLGOIT-UHFFFAOYSA-N
X-ray crystallography of analogous piperazine-indole hybrids reveals a planar indole system orthogonal to the piperazine ring, a conformation that optimizes target binding .
Synthesis and Optimization
Reaction Pathways
Synthesis typically proceeds via a three-step sequence:
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Piperazine Functionalization: 1-Boc-piperazine reacts with 3-(trifluoromethyl)phenyl bromide under Buchwald-Hartwig amination conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C).
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Carboxamide Formation: The intermediate reacts with 1H-indole-3-carbonyl chloride using DIPEA in dichloromethane.
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Deprotection: Boc removal with TFA yields the final product.
Yields range from 45–62%, with purity >95% (HPLC). Microwave-assisted synthesis reduces reaction times by 40% but requires stringent temperature control to prevent indole decomposition.
Biological Activity and Pharmacological Profiling
Antimicrobial Properties
In vitro assays demonstrate moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL for S. aureus), outperforming piperazine controls by 3-fold. The trifluoromethyl group enhances membrane disruption, as shown in SYTOX Green uptake assays.
Table 1: Comparative Antimicrobial Activity
| Strain | MIC (µg/mL) | Reference Compound (MIC) |
|---|---|---|
| S. aureus ATCC 29213 | 8–16 | Piperazine (24–48) |
| E. coli ATCC 25922 | >64 | Ciprofloxacin (0.25) |
Mechanism of Action
Receptor Interactions
The compound acts as a partial agonist at 5-HT₂A, inducing 40% receptor internalization in HEK293 cells (EC₅₀ = 380 nM) . At D₂ receptors, it functions as an antagonist, inhibiting dopamine-induced cAMP accumulation (IC₅₀ = 1.2 µM) . The trifluoromethyl group’s electron-withdrawing effects modulate π-π stacking with Phe339 in the orthosteric pocket.
Enzymatic Inhibition
Kinase profiling identifies inhibition of CDK2 (IC₅₀ = 4.7 µM) and GSK-3β (IC₅₀ = 9.1 µM), implicating roles in cell cycle regulation.
Applications in Drug Discovery
Antipsychotic Candidates
Structural analogs show reduced extrapyramidal side effects in rodent models compared to haloperidol, attributed to lower D₂ occupancy (35% vs. 75%) .
Antibacterial Adjuvants
At sub-MIC concentrations (2 µg/mL), the compound enhances β-lactam efficacy against MRSA by downregulating mecA expression.
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